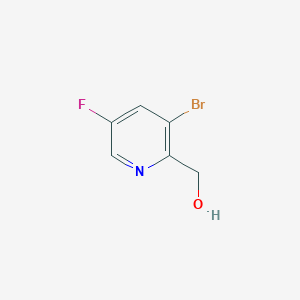

(3-ブロモ-5-フルオロピリジン-2-イル)メタノール

説明

(3-Bromo-5-fluoropyridin-2-yl)methanol, also known as BFMP, is an important organic compound used in a variety of scientific research applications. It is a highly reactive compound and has a unique chemical structure, which makes it attractive for a variety of applications. BFMP is used in a wide range of fields, including organic synthesis, drug discovery, and biochemistry.

科学的研究の応用

フッ素化ピリジンの合成

(3-ブロモ-5-フルオロピリジン-2-イル)メタノール: は、フッ素化ピリジンの合成における貴重な前駆体です 。これらの化合物は、その独特の物理的、化学的、生物学的特性により、大きな関心を集めています。これらの分子におけるフッ素原子の存在は、多くの場合、塩素化および臭素化された類似体と比較して、塩基性を低下させ、反応性を低下させます。これは、それらを選択的な合成プロセスに適したものにします。

医薬品研究

医薬品研究では、(3-ブロモ-5-フルオロピリジン-2-イル)メタノールなどのフッ素化化合物は、新薬の開発に使用されます 。リード構造へのフッ素原子の導入は、化合物の生物学的活性を大幅に変える可能性があり、標的に対する活性を高めたり、選択性を高めたりします。

農業化学

この化合物は、除草剤や殺虫剤などの新しい農業製品の開発に使用されます 。これらの分子に導入されたフッ素原子は、その物理的、生物学的、環境的特性を改善することができます。

材料科学

材料科学では、(3-ブロモ-5-フルオロピリジン-2-イル)メタノールは、特定のフッ素化構造を持つ材料を合成するために使用できます 。これらの構造は、溶媒に対する耐性や熱安定性などの望ましい特性を与えることができます。

分析化学

この化合物は、分析化学のアプリケーションにおいて、標準または試薬として役立ちます 。その明確に定義された構造と特性により、クロマトグラフィーや分光法などのさまざまな分析方法で使用できます。

化学合成

(3-ブロモ-5-フルオロピリジン-2-イル)メタノール: は、化学合成における汎用性の高いビルディングブロックです 。有機化学および医薬品化学の研究のための複雑な分子を構築するために使用できます。

放射線生物学

この化合物は、特に18F置換ピリジンの合成において、放射線生物学にも応用される可能性があります 。これらのフッ素-18標識化合物は、がん研究を含むさまざまな生物学的アプリケーションのための潜在的な画像化剤です。

環境科学

最後に、環境科学では、研究者は(3-ブロモ-5-フルオロピリジン-2-イル)メタノールを使用して、フッ素化有機化合物の環境運命を研究することができます 。そのような化合物の分解と持続性を理解することは、その環境への影響を評価するために不可欠です。

作用機序

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of (3-Bromo-5-fluoropyridin-2-yl)methanol with its targets.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Bromo-5-fluoropyridin-2-yl)methanol. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C . This suggests that moisture and temperature could affect its stability and efficacy.

生化学分析

Biochemical Properties

(3-Bromo-5-fluoropyridin-2-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain isomerases and ligases, which are enzymes involved in catalyzing the rearrangement of molecules and the formation of new bonds, respectively . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of (3-Bromo-5-fluoropyridin-2-yl)methanol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites . Additionally, (3-Bromo-5-fluoropyridin-2-yl)methanol can impact cell signaling pathways by interacting with key signaling proteins, thereby modulating their activity and downstream effects.

Molecular Mechanism

The molecular mechanism of action of (3-Bromo-5-fluoropyridin-2-yl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, (3-Bromo-5-fluoropyridin-2-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromo-5-fluoropyridin-2-yl)methanol can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have shown that prolonged exposure to (3-Bromo-5-fluoropyridin-2-yl)methanol can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of (3-Bromo-5-fluoropyridin-2-yl)methanol vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, (3-Bromo-5-fluoropyridin-2-yl)methanol can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

(3-Bromo-5-fluoropyridin-2-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of (3-Bromo-5-fluoropyridin-2-yl)methanol within cells and tissues involve specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of (3-Bromo-5-fluoropyridin-2-yl)methanol within cells can influence its activity and effects on cellular function.

Subcellular Localization

The subcellular localization of (3-Bromo-5-fluoropyridin-2-yl)methanol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of (3-Bromo-5-fluoropyridin-2-yl)methanol within these compartments can influence its interactions with biomolecules and its overall effects on cellular processes.

特性

IUPAC Name |

(3-bromo-5-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPVJCOEUKZCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295016 | |

| Record name | 3-Bromo-5-fluoro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227601-88-8 | |

| Record name | 3-Bromo-5-fluoro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

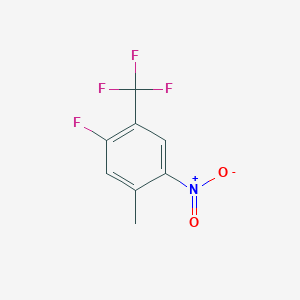

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

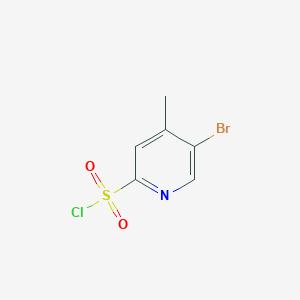

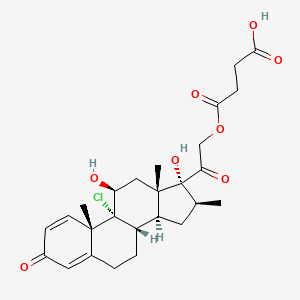

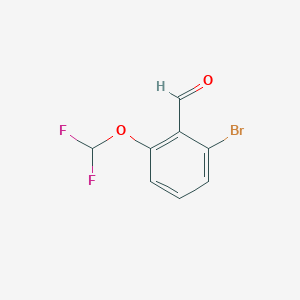

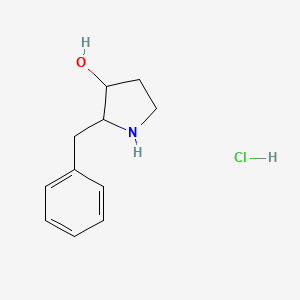

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1381658.png)

![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)